molecular formula C14H17NO3 B183579 ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate CAS No. 152712-44-2

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Cat. No. B183579
Key on ui cas rn: 152712-44-2
M. Wt: 247.29 g/mol
InChI Key: NGXHDIFRFPQYPV-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add bromoethyl pyruvate (40 mL, 0.29 mol) to a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) dropwise over 30 minutes. Stir for 24 hours, filter the reaction mixture, rinse the filter cake well with tetrahydrofuran (100 mL), and concentrate the filtrate under reduced pressure to provide the desired compound as a red oil (79.7 g).
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8]Br)(=[O:5])[C:2]([CH3:4])=[O:3].[NH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1>O1CCCC1>[CH2:7]([O:6][C:1](=[O:5])[C:2](=[O:3])[CH2:4][N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1)[CH3:8]

Inputs

Step One
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCCBr
Name
Quantity
75.5 mL
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stir for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
WASH
Type
WASH
Details
rinse the filter cake well with tetrahydrofuran (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C(CN1CCCC2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 79.7 g
YIELD: CALCULATEDPERCENTYIELD 111.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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